What are the physicochemical properties of Ethyl 1-methyl-1h-imidazole-2-carboxylate?
What are the physicochemical properties of Ethyl 1-methyl-1h-imidazole-2-carboxylate?
An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 1-methyl-1H-imidazole-2-carboxylate
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Introduction: The Strategic Value of a Core Heterocycle
Ethyl 1-methyl-1H-imidazole-2-carboxylate is a heterocyclic compound built upon the imidazole scaffold. The imidazole ring is a privileged structure in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1][2] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and its typical pKa near physiological pH make it a versatile component for modulating the physicochemical and pharmacokinetic properties of drug candidates.[3][4] This guide provides a comprehensive analysis of the core physicochemical properties of Ethyl 1-methyl-1H-imidazole-2-carboxylate, offering field-proven insights and experimental frameworks crucial for its application in drug discovery and development.
Molecular Identity and Structural Characteristics
A precise understanding of the molecule's fundamental identity is the foundation of all subsequent characterization.
Core Identifiers
The essential identification parameters for Ethyl 1-methyl-1H-imidazole-2-carboxylate are summarized below.
| Property | Value | Source(s) |
| CAS Number | 30148-21-1 | [5] |
| Molecular Formula | C₇H₁₀N₂O₂ | [5][6] |
| Molecular Weight | 154.17 g/mol | [5][7] |
| IUPAC Name | ethyl 1-methylimidazole-2-carboxylate | [6][8] |
| Synonyms | 1-Methylimidazole-2-carboxylic acid ethyl ester, 2-(Ethoxycarbonyl)-1-methyl-1H-imidazole | [7] |
| SMILES | CCOC(=O)C1=NC=CN1C | [8] |
| InChIKey | NOTZYDYZBOBDFE-UHFFFAOYSA-N | [8] |
Crystallographic and Structural Analysis
The three-dimensional arrangement of a molecule dictates its interaction with biological targets and its solid-state behavior. A single-crystal X-ray study of Ethyl 1-methyl-1H-imidazole-2-carboxylate reveals a nearly planar molecular conformation.[9] The carboxyethyl group exhibits a slight twist of approximately 4.43° relative to the plane of the imidazole ring.[9] This planarity has implications for crystal packing and potential π-stacking interactions, which can influence solubility and stability. The carbonyl unit of the ester is oriented anti to the N-methyl group, a conformational detail that can affect receptor docking and intermolecular interactions.[9]
Fundamental Physicochemical Properties
These intrinsic properties are critical for predicting the compound's behavior in both chemical and biological systems.
| Property | Value | Significance in Drug Development | Source(s) |
| Appearance | White to light yellow powder or lump | Affects handling, formulation, and quality control. | [7] |
| Melting Point | 41 - 48 °C | Indicator of purity and lattice energy; important for formulation processes like hot-melt extrusion. | [7] |
| Boiling Point | 110 °C at 0.5 mmHg | Relevant for purification (distillation) and assessing volatility. | [7] |
| Computed LogP (XLogP3) | 1.6 | Predicts lipophilicity, influencing membrane permeability and absorption. | [10] |
| Topological Polar Surface Area | 44.1 Ų | Correlates with hydrogen bonding potential and permeability across biological membranes. | [10] |
Critical Parameters for Pharmaceutical Development
For a molecule to advance as a drug candidate, a deeper understanding of its behavior in aqueous environments and as a solid is non-negotiable.
Ionization Constant (pKa)
Causality & Importance: The pKa dictates the extent of a molecule's ionization at a given pH. For Ethyl 1-methyl-1H-imidazole-2-carboxylate, the key ionizable center is the sp² nitrogen (N-3) of the imidazole ring, which can accept a proton. This ionization state is paramount as it governs solubility, absorption, distribution, and target binding.[3] The pKa of the parent imidazole is approximately 7.1.[3] The N-1 methyl group is weakly electron-donating, which would slightly increase basicity (raise pKa), while the C-2 ethyl carboxylate group is electron-withdrawing, which would decrease basicity (lower pKa). The net effect suggests a pKa value slightly lower than that of unsubstituted imidazole. While no experimental value is reported in the surveyed literature, potentiometric studies on similar N-methylimidazole groups within larger molecules have shown pKa values in the range of 6.3 to 7.2.[11]
Diagram: Protonation Equilibrium
The ionization state of the molecule is determined by the pH of the surrounding environment relative to its pKa.
Caption: Ionization equilibrium of the imidazole ring.
Self-Validating Protocol: Potentiometric pKa Determination
This method provides a definitive experimental pKa value.
-
Preparation: Prepare a 0.01 M solution of Ethyl 1-methyl-1H-imidazole-2-carboxylate in deionized water. If solubility is limited, a co-solvent system (e.g., water-methanol) can be used, and the apparent pKa extrapolated back to 0% co-solvent.
-
Titration Setup: Calibrate a pH electrode and place it in the sample solution. Use a micro-burette to add a standardized titrant (e.g., 0.1 M HCl) in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of titrant. Stir the solution continuously.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. For higher accuracy, calculate the first and second derivatives of the titration curve; the pKa is the pH where the second derivative is zero.[11]
-
System Validation: Perform a titration of a known standard, such as N-methylimidazole (pKa ≈ 7.2), to validate the experimental setup and methodology.[11]
Aqueous Solubility
Causality & Importance: Solubility is a critical determinant of a drug's bioavailability.[12] Poor aqueous solubility is a major hurdle in drug development. This compound is described as having low solubility in water but being more soluble in organic solvents, which is typical for a small molecule with a crystalline structure and moderate lipophilicity.[7] Solubility will be pH-dependent; due to the basicity of the imidazole ring, solubility is expected to increase significantly at pH values below its pKa, where the cationic (protonated) form dominates.
Diagram: Thermodynamic Solubility Workflow
This workflow ensures the determination of the true equilibrium solubility, a critical parameter for biopharmaceutical classification.
Caption: Workflow for Equilibrium Solubility Determination.
Self-Validating Protocol: Equilibrium "Shake-Flask" Solubility Determination
This is the gold-standard method for determining thermodynamic solubility for Biopharmaceutics Classification System (BCS) purposes.[13]
-
Buffer Preparation: Prepare aqueous buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8).[13]
-
Sample Preparation: Add an excess amount of the solid compound to vials containing a known volume of each buffer. The goal is to create a saturated solution with a visible amount of remaining solid.[14]
-
Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 37 ± 1 °C) for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.[13][14]
-
Phase Separation: After equilibration, allow the vials to stand to let solids settle. Alternatively, centrifuge the samples to pellet the excess solid.[14]
-
Quantification: Carefully withdraw an aliquot of the clear supernatant. Filter it if necessary (using a filter that does not bind the compound). Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.[15]
-
System Validation: The continued presence of solid material at the end of the experiment validates that equilibrium saturation was achieved.
Solid-State Properties: Polymorphism and Hygroscopicity
Causality & Importance: The solid-state form of an active pharmaceutical ingredient (API) is not static. Different crystal packing arrangements (polymorphs) can have different stabilities, melting points, and, most critically, different solubilities and dissolution rates.[16][17] An unstable polymorph can convert to a more stable, less soluble form during storage, potentially rendering the drug product ineffective.[16] Furthermore, the tendency of a compound to absorb atmospheric moisture (hygroscopicity) can lead to physical changes (e.g., deliquescence) and chemical degradation.[18][19] Given that a crystal structure for Ethyl 1-methyl-1H-imidazole-2-carboxylate has been solved, a polymorph screen is a necessary step to de-risk development.[9][20]
Self-Validating Protocol: Polymorph and Hygroscopicity Screening
-
Polymorph Screen:
-
Objective: To discover as many crystalline forms as possible.[17]
-
Methodology: Subject the compound to a wide range of crystallization conditions, including different solvents, temperatures, and cooling rates. Techniques like slurry conversion, solvent evaporation, and anti-solvent addition are employed.
-
Analysis: Characterize the resulting solids using techniques like X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to identify unique forms.[17]
-
-
Hygroscopicity Assessment (Dynamic Vapor Sorption - DVS):
-
Objective: To quantify water uptake as a function of relative humidity (RH).
-
Methodology: Place a small, accurately weighed sample in a DVS instrument. The instrument exposes the sample to a programmed range of RH levels (e.g., 0% to 95% RH) at a constant temperature, continuously measuring the change in mass.
-
Analysis: A plot of mass change versus RH reveals the hygroscopic nature of the material. Significant water uptake or hysteresis between sorption and desorption cycles can indicate potential physical instability.[19]
-
Conclusion
Ethyl 1-methyl-1H-imidazole-2-carboxylate presents a physicochemical profile characteristic of a promising heterocyclic building block. Its moderate lipophilicity, solid-state nature, and, most importantly, the presence of an ionizable imidazole ring provide clear handles for modulating properties essential for drug development. The key to unlocking its potential lies in the rigorous experimental determination of its pKa, solubility profile, and solid-state stability. The protocols outlined in this guide provide a robust, self-validating framework for generating the data necessary to make informed decisions, thereby mitigating risks and accelerating the journey from a promising molecule to a potential therapeutic agent.
References
-
AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol. AxisPharm. Retrieved from [Link]
-
Rezaei-Sameti, M. (2012). Calculation of the pKa of 1-(o-Hydroxyphenyl) Imidazole Carboxylic Esters Using the ab initio, DFT and PCM–UAHF models. Asian Journal of Chemistry, 24(12), 5727-5731. Retrieved from [Link]
-
McMahon, J. A., et al. (2012). Contrasting Polymorphism of Related Small Molecule Drugs Correlated and Guided by the Computed Crystal Energy Landscape. Crystal Growth & Design, 12(3), 1363-1374. DOI: 10.1021/cg201407q. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4261883, ethyl 1-methyl-1H-imidazole-2-carboxylate. PubChem. Retrieved from [Link]
-
Pharmaceutical Technology. (2020). Understanding Polymorphism to De-Risk Drug Development. Pharmaceutical Technology. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2758877, Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate. PubChem. Retrieved from [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. ISRN Pharmaceutics, 2012, 802349. DOI: 10.5402/2012/802349. Retrieved from [Link]
-
Wang, A., et al. (2019). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. ACS Omega, 4(2), 4219–4226. DOI: 10.1021/acsomega.8b03598. Retrieved from [Link]
-
Crasto, A. M. (n.d.). Polymorphism. New Drug Approvals. Retrieved from [Link]
-
Journal of Chemical & Engineering Data. (2020). Determination of pKa Values for Some Benzimidazole and Imidazole Group Drugs Using the Reversed-Phase Liquid Chromatography Method. ACS Publications. Retrieved from [Link]
-
Gite, B. D., et al. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor, 1(2), 39-47. Retrieved from [Link]
-
Pharmaceutical Technology. (2020). Live Webcast: Understanding Polymorphism to De-Risk Drug Development. Pharmaceutical Technology. Retrieved from [Link]
-
ResearchGate. (2023). Studies on Imidazole and Its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediated to Bioactive Molecule. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 58861475, Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate. PubChem. Retrieved from [Link]
-
Luyten, I., et al. (2015). Identification of a pKa-regulating motif stabilizing imidazole-modified double-stranded DNA. Nucleic Acids Research, 43(1), 101-111. DOI: 10.1093/nar/gku1292. Retrieved from [Link]
-
de Oliveira, R. S., et al. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 27(15), 4966. DOI: 10.3390/molecules27154966. Retrieved from [Link]
-
World Health Organization. (2015). Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms (Annex 4). WHO Technical Report Series, No. 992. Retrieved from [Link]
-
de la Cruz, X., et al. (2011). Computational calculations of pKa values of imidazole in Cu(ii) complexes of biological relevance. Physical Chemistry Chemical Physics, 13(15), 7040-7047. DOI: 10.1039/C0CP02725D. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 58326683, Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate. PubChem. Retrieved from [Link]
-
Serdaliyeva, D., et al. (2022). Review of pharmacological effects of imidazole derivatives. West Kazakhstan Medical Journal, 64(2), 11-16. DOI: 10.24412/2707-6180-2022-64-2-11-16. Retrieved from [Link]
-
ResearchGate. (n.d.). Physicochemical Properties of Imidazole. ResearchGate. Retrieved from [Link]
-
de Oliveira, R. S., et al. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 27(15), 4966. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 549404, ethyl 1H-imidazole-2-carboxylate. PubChem. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Ethyl 1-methyl-1H-imidazole-2-carboxylate, 97%. J&K Scientific. Retrieved from [Link]
-
Technobis. (2024). Characterization, Solubility, and Hygroscopicity of a Pharmaceutical Compound. Technobis. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1H-Imidazole, 2-ethyl- (CAS 1072-62-4). Cheméo. Retrieved from [Link]
-
ResearchGate. (2021). Crystalline Multicomponent Solids: An Alternative for Addressing the Hygroscopicity Issue in Pharmaceutical Materials. ResearchGate. Retrieved from [Link]
-
Salnikova, Y. G., et al. (2018). Deliquescence: Hygroscopicity of Water-Soluble Crystalline Solids. Journal of Contemporary Physics (Armenian Academy of Sciences), 53(1), 81-90. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81540, 1-Ethyl-1H-imidazole. PubChem. Retrieved from [Link]
-
Kumar, L., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Pharmaceutics, 15(1), 221. DOI: 10.3390/pharmaceutics15010221. Retrieved from [Link]
-
Chem-Impex International, Inc. (n.d.). Ethyl 1-methylimidazole-2-carboxylate. Chem-Impex. Retrieved from [Link]
-
Frye, B. C., et al. (2006). Ethyl 1-methylimidazole-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 62(4), o1548-o1549. DOI: 10.1107/S1600536806010038. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 154888, Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate. PubChem. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. clinmedkaz.org [clinmedkaz.org]
- 3. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scbt.com [scbt.com]
- 6. ethyl 1-methyl-1H-imidazole-2-carboxylate | C7H10N2O2 | CID 4261883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. jk-sci.com [jk-sci.com]
- 9. researchgate.net [researchgate.net]
- 10. Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate | C7H9BrN2O2 | CID 58861475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmatutor.org [pharmatutor.org]
- 13. who.int [who.int]
- 14. benchchem.com [benchchem.com]
- 15. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 16. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. newdrugapprovals.org [newdrugapprovals.org]
- 18. conservancy.umn.edu [conservancy.umn.edu]
- 19. researchgate.net [researchgate.net]
- 20. pharmtech.com [pharmtech.com]
